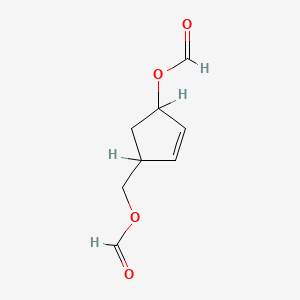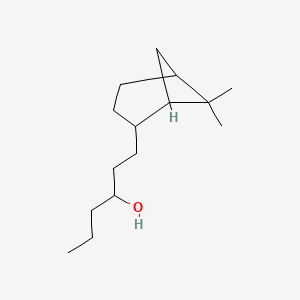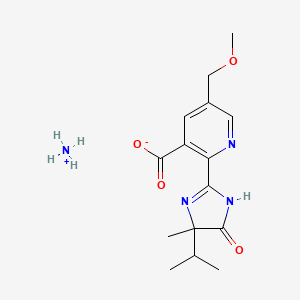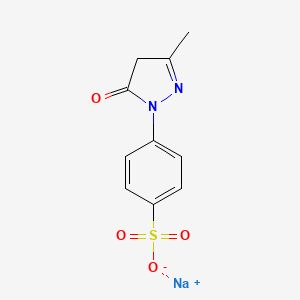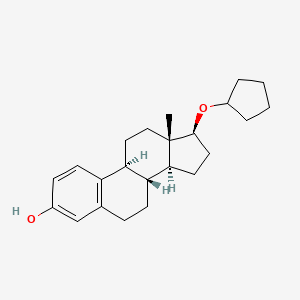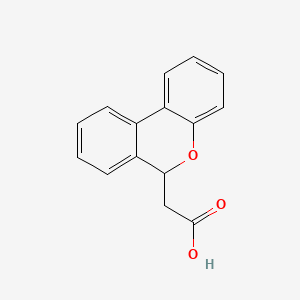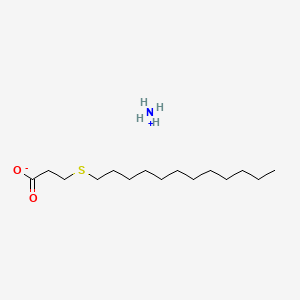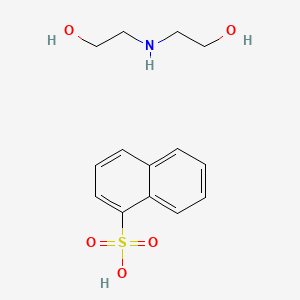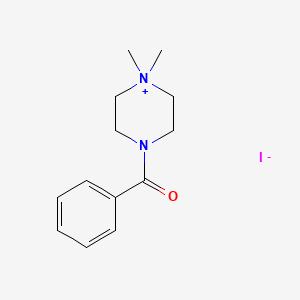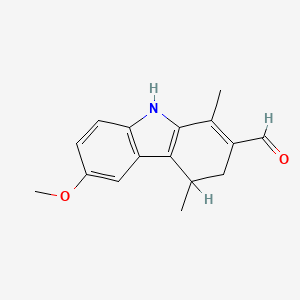
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is characterized by its unique structure, which includes three methyl groups and two double bonds in the undecane chain, along with an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate typically involves the esterification of 2,6,10-Trimethylundeca-1,9-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistent quality of the final product .
化学反应分析
Types of Reactions
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 2,6,10-Trimethylundeca-1,9-dien-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors in biological systems . The double bonds in the compound can also participate in various biochemical reactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 2,6,10-Trimethylundeca-1,9-diene
- 2,6,10-Trimethylundeca-1,9-dien-4-ol
- 2,6,10-Trimethylundeca-1,9-dien-4-yl propionate
Uniqueness
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is unique due to its specific structural features, including the acetate ester group and the presence of three methyl groups and two double bonds in the undecane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable in various applications .
属性
CAS 编号 |
94201-71-5 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
2,6,10-trimethylundeca-1,9-dien-4-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-12(2)8-7-9-14(5)11-16(10-13(3)4)18-15(6)17/h8,14,16H,3,7,9-11H2,1-2,4-6H3 |
InChI 键 |
CORWEQVTDUHIDS-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)C)CC(CC(=C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



